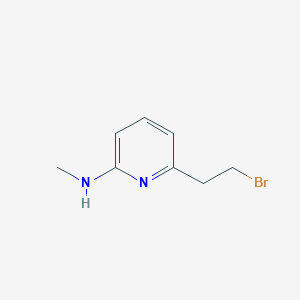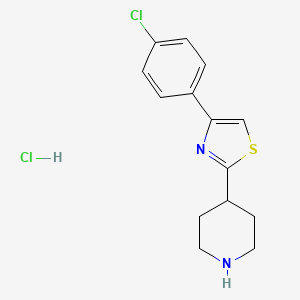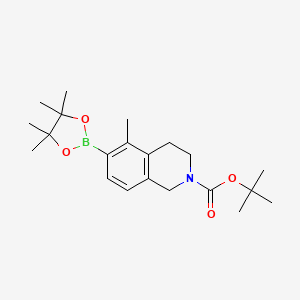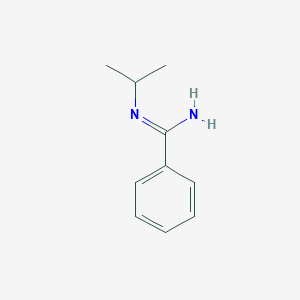![molecular formula C17H19N3O4 B13881669 Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a benzyl group, a nitropyridine moiety, and an ethyl ester group, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate typically involves multiple steps. One common method starts with the nitration of 6-methylpyridine to form 6-methyl-2-nitropyridine. This intermediate is then reacted with benzylamine under specific conditions to form the benzylated product. Finally, the esterification of this product with ethyl chloroacetate yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 6-methyl-2-aminopyridine.
Reduction: Formation of ethyl alcohol and the corresponding carboxylic acid.
Substitution: Formation of benzyl halides and other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and pyridine moieties may facilitate binding to specific enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with widespread use in industry and research.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl benzoate: Another ester with applications in perfumes and flavoring.
Uniqueness
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate stands out due to its complex structure, which imparts unique chemical and biological properties. The presence of the nitropyridine moiety and benzyl group makes it a versatile compound for various applications, distinguishing it from simpler esters .
Propiedades
Fórmula molecular |
C17H19N3O4 |
|---|---|
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate |
InChI |
InChI=1S/C17H19N3O4/c1-3-24-16(21)12-19(11-14-7-5-4-6-8-14)15-10-9-13(2)18-17(15)20(22)23/h4-10H,3,11-12H2,1-2H3 |
Clave InChI |
VTOPKPTVQJQTHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(CC1=CC=CC=C1)C2=C(N=C(C=C2)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)



![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)


![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)


![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)

